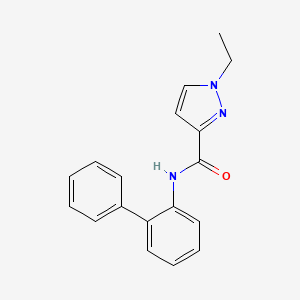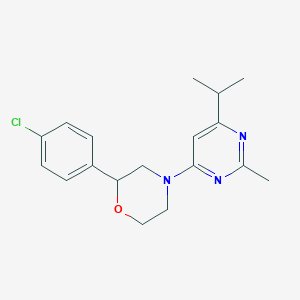![molecular formula C17H18N2O5 B5314879 N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)
N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide
説明
N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide, also known as TBOA, is a compound that has gained attention in the scientific community due to its potential applications in research related to the glutamate system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in numerous neurological disorders. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. As a result, TBOA can be used to manipulate glutamate levels and study its effects on neuronal function.
作用機序
N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter (EAAT) family. EAATs are responsible for removing glutamate from the synaptic cleft and maintaining extracellular glutamate levels. By inhibiting EAATs, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide can increase extracellular glutamate levels and alter neuronal function.
Biochemical and physiological effects:
The effects of N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide on neuronal function are complex and depend on the concentration and duration of exposure. At low concentrations, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide can increase synaptic glutamate levels and enhance neuronal excitability. However, at high concentrations and prolonged exposure, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide can lead to excitotoxicity and neuronal damage. N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has also been shown to alter the expression and function of various glutamate receptors, such as NMDA and AMPA receptors.
実験室実験の利点と制限
One of the primary advantages of N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is its potency and specificity for glutamate transporters. This allows for precise manipulation of glutamate levels and neuronal function. However, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide also has limitations, such as its potential for toxicity and off-target effects. Additionally, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is not suitable for in vivo experiments due to its poor blood-brain barrier penetration.
将来の方向性
There are numerous future directions for research related to N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide and the glutamate system. One area of interest is the development of more potent and selective glutamate transporter inhibitors. Additionally, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been used to study the role of glutamate transporters in various neurological disorders, and further research in this area could lead to the development of new therapies. Finally, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has also been used to study the effects of glutamate transporter inhibition on non-neuronal cells, such as immune cells and cancer cells, which could have implications for the treatment of various diseases.
科学的研究の応用
N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been used extensively in research related to the glutamate system. One of the primary applications of N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is to study the effects of glutamate transporter inhibition on neuronal function. By inhibiting glutamate transporters, N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide can increase the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. This has been used to model various neurological disorders such as epilepsy, stroke, and traumatic brain injury.
特性
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-13-9-12(10-14(22-2)15(13)23-3)17(20)24-19-16(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSBOSOANCWIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)


![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)


![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![1-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B5314891.png)